molecular formula C18H24N2O5 B3614329 DIMETHYL 2-{[2-(1-AZEPANYL)ACETYL]AMINO}TEREPHTHALATE

DIMETHYL 2-{[2-(1-AZEPANYL)ACETYL]AMINO}TEREPHTHALATE

Cat. No.: B3614329
M. Wt: 348.4 g/mol
InChI Key: KINNEKWXCPARCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

DIMETHYL 2-{[2-(1-AZEPANYL)ACETYL]AMINO}TEREPHTHALATE is a complex organic compound known for its unique chemical structure and properties. It is primarily used in various scientific research applications, including chemistry, biology, medicine, and industry. The compound is characterized by its stability and reactivity, making it a valuable intermediate in the synthesis of various chemical products.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DIMETHYL 2-{[2-(1-AZEPANYL)ACETYL]AMINO}TEREPHTHALATE typically involves the reaction of dimethyl terephthalate with 1-azepanylacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions, including temperature and pH, to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure efficiency and cost-effectiveness. The reaction conditions are optimized to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

DIMETHYL 2-{[2-(1-AZEPANYL)ACETYL]AMINO}TEREPHTHALATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

DIMETHYL 2-{[2-(1-AZEPANYL)ACETYL]AMINO}TEREPHTHALATE is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

Mechanism of Action

The mechanism of action of DIMETHYL 2-{[2-(1-AZEPANYL)ACETYL]AMINO}TEREPHTHALATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can lead to various biological effects, including inhibition or activation of enzymatic pathways .

Comparison with Similar Compounds

Similar Compounds

  • DIMETHYL 2-AMINOTEREPHTHALATE
  • DIMETHYLNITROISOPHTHALATE-5
  • DIMETHYL AMINOTEREOHTHALATE

Uniqueness

DIMETHYL 2-{[2-(1-AZEPANYL)ACETYL]AMINO}TEREPHTHALATE is unique due to its specific chemical structure, which imparts distinct reactivity and stability. Compared to similar compounds, it offers enhanced performance in certain applications, such as higher yield in synthetic reactions and greater stability under various conditions .

Properties

IUPAC Name

dimethyl 2-[[2-(azepan-1-yl)acetyl]amino]benzene-1,4-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O5/c1-24-17(22)13-7-8-14(18(23)25-2)15(11-13)19-16(21)12-20-9-5-3-4-6-10-20/h7-8,11H,3-6,9-10,12H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KINNEKWXCPARCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)C(=O)OC)NC(=O)CN2CCCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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